molecular formula C8H5LiN2O2 B13461793 Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate

Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13461793
M. Wt: 168.1 g/mol
InChI Key: WXKNTLSYHUVUAB-UHFFFAOYSA-M
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Description

Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate is a compound that belongs to the class of pyrrolopyrazine derivatives. Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring. These compounds have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of pyrrolopyrazine derivatives, including Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate, can be achieved through various synthetic routes. Some common methods include:

Chemical Reactions Analysis

Pyrrolopyrazine derivatives undergo various types of chemical reactions, including:

    Oxidation: This involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.

    Reduction: This involves the gain of electrons, leading to a more reduced product.

    Substitution: This involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent.

    Medicine: It is being investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The exact mechanism of action of Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. studies have shown that pyrrolopyrazine derivatives exhibit their biological activities through various molecular targets and pathways. For example, they may inhibit the activity of certain enzymes, interfere with DNA replication, or disrupt cell membrane integrity .

Comparison with Similar Compounds

Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C8H5LiN2O2

Molecular Weight

168.1 g/mol

IUPAC Name

lithium;pyrrolo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H6N2O2.Li/c11-8(12)7-2-1-6-5-9-3-4-10(6)7;/h1-5H,(H,11,12);/q;+1/p-1

InChI Key

WXKNTLSYHUVUAB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN2C(=CC=C2C(=O)[O-])C=N1

Origin of Product

United States

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